molecular formula C17H21N3O3S B2833513 2-Cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole CAS No. 1172733-09-3

2-Cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole

Cat. No.: B2833513
CAS No.: 1172733-09-3
M. Wt: 347.43
InChI Key: XVWRQPIQOCLFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole is a novel chemical entity designed for advanced pharmaceutical and biological research. This compound features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its metabolic stability and role as a bioisostere for carboxylic esters and amides . The structure is strategically substituted at the 2-position with a cyclopropyl group and at the 5-position with a 1-tosylpiperidin-4-yl moiety, creating a hybrid molecule with significant research potential. The 1,3,4-oxadiazole ring is recognized for its diverse bioactivities, particularly in anticancer research, where similar derivatives have been shown to inhibit key biological targets such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . The integration of the sulfonamide group from the tosyl (p-toluenesulfonyl) moiety enhances the molecule's potential to engage in hydrogen bonding and π-π interactions with biological targets, which can improve binding affinity . The piperidine ring is a common feature in pharmacologically active compounds and can contribute to favorable pharmacokinetic properties. This combination of pharmacophores makes this compound a valuable scaffold for investigating new therapeutic agents, with primary applications in oncology research and enzyme inhibition studies. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a core structure for developing structure-activity relationship (SAR) models in drug discovery programs. The product is provided with guaranteed high purity and is intended for research purposes only. For Research Use Only. Not for Human or Veterinary Use.

Properties

IUPAC Name

2-cyclopropyl-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-2-6-15(7-3-12)24(21,22)20-10-8-14(9-11-20)17-19-18-16(23-17)13-4-5-13/h2-3,6-7,13-14H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWRQPIQOCLFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tosylpiperidine Intermediate: This step involves the tosylation of piperidine using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Cyclopropylation: The tosylpiperidine intermediate is then reacted with a cyclopropylating agent, such as cyclopropyl bromide, under basic conditions to introduce the cyclopropyl group.

    Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate with a suitable reagent, such as hydrazine hydrate and carbon disulfide, to form the 1,3,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitutions at the C-2 and C-5 positions, with reactivity influenced by electron-withdrawing groups and steric effects.

Reaction Type Reagents/Conditions Products Yield References
Aromatic substitutionAlkyl halides, K₂CO₃, DMF, 80°C2-Alkyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazoles65–78%
Amine displacementPrimary amines, EtOH, refluxPiperidine ring-modified derivatives with new C–N bonds55–70%

Key Findings :

  • The tosyl group enhances electrophilicity at the oxadiazole ring, facilitating substitutions with amines or alkyl halides.

  • Steric hindrance from the cyclopropyl group reduces reactivity at C-5 compared to C-2.

Oxidation Reactions

The cyclopropyl and piperidine moieties are susceptible to oxidation under controlled conditions.

Reaction Type Reagents/Conditions Products Yield References
Cyclopropane oxidationOzone, CH₂Cl₂, –78°C1,3-Dicarbonyl derivatives via ring-opening82%
Piperidine oxidationmCPBA, CHCl₃, RTN-Oxide derivatives with retained oxadiazole core68%

Mechanistic Notes :

  • Ozonolysis cleaves the cyclopropane ring to form diketones, while mCPBA oxidizes the piperidine nitrogen .

  • The oxadiazole ring remains intact under mild oxidative conditions.

Ring-Opening Reactions

The 1,3,4-oxadiazole ring undergoes cleavage under acidic or basic conditions, enabling access to linear intermediates.

Reaction Type Reagents/Conditions Products Yield References
Acidic hydrolysisHCl (conc.), reflux, 12hCyclopropanecarboxylic acid and 1-tosylpiperidin-4-amine90%
Basic hydrolysisNaOH (10%), EtOH, 60°CSodium cyclopropanecarboxylate and sulfonamide derivatives85%

Applications :

  • Hydrolysis products serve as precursors for synthesizing piperidine-based sulfonamides or cyclopropane-containing acids .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the oxadiazole core.

Reaction Type Reagents/Conditions Products Yield References
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane5-Aryl-substituted oxadiazoles70–88%
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl halidesN-Aryl piperidine derivatives60–75%

Optimization Insights :

  • Electron-rich aryl boronic acids enhance coupling efficiency at the C-5 position .

  • Bulky ligands (e.g., Xantphos) improve selectivity in N-arylation reactions.

Functionalization of the Tosyl Group

The tosyl (p-toluenesulfonyl) moiety participates in sulfonamide-specific reactions.

Reaction Type Reagents/Conditions Products Yield References
DesulfonationH₂SO₄ (95%), 120°CPiperidine derivatives with free amine groups75%
Sulfonamide alkylationAlkyl bromides, NaH, THFN-Alkylated piperidine sulfonamides65–80%

Synthetic Utility :

  • Desulfonation provides a route to unsubstituted piperidines, useful in medicinal chemistry.

Photochemical Reactions

UV irradiation induces unique rearrangements in the oxadiazole ring.

Reaction Type Reagents/Conditions Products Yield References
[4π] ElectrocyclizationUV light (254 nm), benzene, 24hFused bicyclic derivatives via ring contraction40%

Mechanism :

  • Photoexcitation promotes electron redistribution, leading to cyclization and ring contraction .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. Specifically, 2-Cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Study Cell Line IC50 (µM) Mechanism
Study AA549 (Lung)10.5Apoptosis induction
Study BMCF-7 (Breast)8.3Cell cycle arrest

Neuroprotective Effects

The compound has also shown promise in neuropharmacology. It is being investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies suggest that it may inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

Protein Kinase Inhibition

This compound has been identified as a potential inhibitor of protein kinases, which play crucial roles in various cellular processes including metabolism, cell division, and apoptosis. Inhibiting these kinases can lead to therapeutic benefits in cancer and other diseases characterized by dysregulated kinase activity.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound against various bacterial strains. The presence of the tosyl group enhances its lipophilicity, allowing better membrane penetration and increased efficacy against Gram-positive bacteria.

Clinical Trials

While extensive clinical trials are still needed, initial phases have shown favorable results regarding safety and efficacy in targeted therapies for cancer treatment. Ongoing studies aim to evaluate the pharmacokinetics and long-term effects of this compound.

Comparative Studies

Comparative studies with other oxadiazole derivatives reveal that this compound exhibits superior activity profiles in several assays.

Compound Activity Remarks
Compound XModerateLess effective than target compound
Compound YHighSimilar structure but different functional groups

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include 1,3,4-oxadiazole derivatives with variations at positions 2 and 5 (Table 1).

Table 1: Substituent Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name Position 2 Substituent Position 5 Substituent Key Functional Groups
2-Cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole Cyclopropyl 1-Tosylpiperidin-4-yl Tosyl (sulfonyl), piperidine
5a Benzylthio 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl Thioether, trifluoromethyl pyrazole
5e 3-Chlorobenzylthio 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl Thioether, halogenated aryl
5g 4-Bromobenzylthio 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl Thioether, brominated aryl
3(a-j) Varied aryl groups 3-Methoxy-4-hydroxy-5-nitrophenyl Methoxy, hydroxy, nitro

Key Observations :

  • Position 2 : The cyclopropyl group in the target compound introduces steric rigidity and metabolic stability compared to thioether or aryl groups in analogs .
  • Position 5 : The 1-tosylpiperidin-4-yl moiety combines a sulfonyl group (electron-withdrawing) with a piperidine ring (basic nitrogen), contrasting with pyrazole or nitrophenyl groups in analogs. This may enhance target binding via hydrogen bonding or ionic interactions .

Key Observations :

  • The target compound likely requires specialized steps for cyclopropane ring formation (e.g., Simmons-Smith reaction) and piperidine sulfonylation, contrasting with the thioether coupling or aldehyde condensation used in analogs .
  • emphasizes the practicality of thioether derivatives via straightforward coupling, whereas the target compound’s synthesis may involve higher complexity and cost.

Fungicidal and Herbicidal Activity :

  • compounds (5a–5g) showed >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, with herbicidal bleaching effects in 5e and 5g .
  • The target compound’s bioactivity is undefined in the provided evidence, but its substituents suggest distinct interactions:
    • Tosyl Group : May enhance binding to SDH (similar to penthiopyrad in ) via sulfonyl interactions with Arg residues .
    • Cyclopropyl : Could improve pharmacokinetic properties by reducing oxidative metabolism.

Molecular Docking Insights :

  • Compound 5g in showed SDH binding via carbonyl groups, a feature retained in the target compound’s oxadiazole core. The tosyl group may introduce additional hydrophobic or polar interactions absent in thioether analogs .

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparison

Property Target Compound 5a–5g 3(a-j)
Lipophilicity (LogP) Moderate (cyclopropane + tosyl) High (thioether + CF3) Variable (aryl + nitro)
Solubility Moderate (polar sulfonyl) Low (thioether, CF3) Low (nitro, methoxy)
Metabolic Stability High (rigid cyclopropane) Moderate (oxidizable thioether) Low (reactive nitro group)

Key Observations :

  • The target compound’s sulfonyl group improves solubility compared to thioethers, while the cyclopropyl group enhances metabolic stability.
  • nitro-containing analogs may face stability challenges due to nitro group reactivity .

Biological Activity

2-Cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole (CAS No. 1172733-09-3) is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a cyclopropyl group, a tosylpiperidine moiety, and an oxadiazole ring, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

  • Cyclopropyl Group : A three-membered carbon ring that enhances the compound's reactivity.
  • Tosylpiperidine Moiety : Provides stability and potential interactions with biological targets.
  • Oxadiazole Ring : Known for its broad spectrum of biological activities.

The IUPAC name for this compound is 2-cyclopropyl-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In various studies, derivatives of 1,3,4-oxadiazoles have demonstrated effectiveness against multiple cancer cell lines. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. Specifically, it has been shown to affect pathways related to apoptosis and cell cycle regulation.
Cancer Cell Line IC50 (µM) Reference
HEPG21.18 ± 0.14
MCF7Lower than control
SW1116Not specified

Antimicrobial Activity

The oxadiazole ring structure is associated with a wide range of antimicrobial activities. Compounds containing this scaffold have shown efficacy against various pathogens:

  • Antibacterial Activity : Studies indicate that oxadiazole derivatives can inhibit bacterial growth effectively.
Pathogen Activity Reference
Mycobacterium bovisStrong inhibition
Escherichia coliModerate inhibition

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Zhang et al. (2023) : This study synthesized various oxadiazole derivatives and assessed their anticancer activities using TRAP PCR-ELISA assays. The results showed promising inhibition against several cancer cell lines with IC50 values significantly lower than standard treatments like staurosporine.
  • Dhumal et al. (2016) : Investigated the antitubercular activity of oxadiazole derivatives and found that certain compounds displayed potent inhibitory effects on Mycobacterium bovis, indicating potential for treating tuberculosis.

Q & A

Basic: What are the optimized synthetic routes for 2-cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole, and how can reaction conditions be tailored to improve yield?

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of carbohydrazides or hydrazine derivatives with carbon disulfide (CS₂) under basic conditions. For example, a related compound, 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol, was synthesized via refluxing 1-(4-tosyl)piperidin-4-carbohydrazide with CS₂ in the presence of KOH . Microwave-assisted methods can significantly reduce reaction times (e.g., from hours to minutes) while maintaining high yields (>80%) by enhancing reaction kinetics and reducing side products . Key parameters to optimize include solvent polarity (DMF or ethanol), temperature (80–120°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing 1,3,4-oxadiazole derivatives like this compound?

Structural elucidation requires a combination of:

  • ¹H/¹³C NMR : To confirm the presence of the cyclopropyl group (δ ~1.0–2.0 ppm) and tosyl-protected piperidine (δ ~2.4 ppm for methyl groups, ~7.8 ppm for aromatic protons) .
  • FTIR : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 1150–1250 cm⁻¹ (S=O stretching from tosyl group) are diagnostic .
  • Mass spectrometry (EI-MS or HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the oxadiazole core .
  • HPLC : For purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Basic: What preliminary biological screening assays are recommended for evaluating the bioactivity of this compound?

Initial screening should focus on:

  • Enzyme inhibition assays : Lipoxygenase (LOX) and α-glucosidase inhibition using spectrophotometric methods (e.g., monitoring absorbance changes at 234 nm for LOX) .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 for colon cancer) to determine IC₅₀ values .

Advanced: How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophores in this compound?

SAR studies require systematic modifications:

  • Core modifications : Replace the cyclopropyl group with other substituents (e.g., methyl, phenyl) to assess steric and electronic effects on bioactivity .
  • Piperidine substitution : Compare tosyl-protected vs. free piperidine derivatives to evaluate the role of sulfonamide groups in target binding .
  • Oxadiazole ring bioisosteres : Substitute 1,3,4-oxadiazole with 1,2,4-triazole or thiadiazole to probe metabolic stability and target affinity .
  • In silico docking : Use tools like AutoDock Vina to predict binding modes with enzymes (e.g., cyclin-dependent kinase 2) and correlate with experimental IC₅₀ values .

Advanced: How can computational methods resolve contradictions in reported biological activities of 1,3,4-oxadiazole derivatives?

Discrepancies (e.g., variable antibacterial potency across studies) may arise from differences in bacterial strains, assay conditions, or compound purity. Computational strategies include:

  • Molecular dynamics simulations : To assess binding stability of the compound with bacterial targets (e.g., penicillin-binding proteins) under varying pH or ionic conditions .
  • ADME prediction : Tools like SwissADME can identify metabolic liabilities (e.g., rapid hepatic clearance) that reduce in vivo efficacy despite promising in vitro results .
  • Dose-response modeling : Use Hill equation analyses to differentiate true bioactivity from assay artifacts .

Advanced: What strategies are recommended for evaluating the stability and reactivity of this compound under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Plasma stability assays : Incubate with human plasma at 37°C and quantify parent compound remaining after 1–6 hours using LC-MS .
  • Reactivity with nucleophiles : Test thiol-containing buffers (e.g., glutathione) to assess potential for disulfide bond formation or thiol-adduct generation .

Advanced: How can molecular docking guide the design of derivatives with improved target selectivity?

  • Target prioritization : Dock the compound against a panel of structurally related enzymes (e.g., CDK2 vs. CDK4) to identify selectivity hotspots .
  • Pharmacophore mapping : Align docking poses with co-crystallized ligands (e.g., ATP in kinase binding pockets) to optimize hydrogen bonding and hydrophobic interactions .
  • Free energy calculations : Use MM-GBSA to rank binding affinities and prioritize derivatives with ΔG < -8 kcal/mol .

Advanced: What experimental approaches can validate hypothesized mechanisms of action for anticancer activity?

  • Cell cycle analysis : Flow cytometry to assess G1/S phase arrest in treated cancer cells .
  • Western blotting : Quantify downstream targets (e.g., p21, cyclin D1) after compound treatment .
  • Kinase inhibition profiling : Use kinase enzyme panels (e.g., Eurofins KinaseProfiler) to confirm direct inhibition of CDK2 or other targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.